molecular formula C10H18O3 B1488319 Methyl 2-methyl-2-(oxan-4-yl)propanoate CAS No. 1259021-46-9

Methyl 2-methyl-2-(oxan-4-yl)propanoate

Cat. No.: B1488319
CAS No.: 1259021-46-9
M. Wt: 186.25 g/mol
InChI Key: JZHYTCXCPIDHOQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(oxan-4-yl)propanoate is a branched ester derivative containing a tetrahydropyran (oxan-4-yl) substituent. This compound features a methyl ester group and a quaternary carbon center, which confers steric hindrance and influences its reactivity and physical properties. The tetrahydropyran moiety may enhance solubility in organic solvents and modulate biological activity, as seen in related compounds .

Properties

CAS No.

1259021-46-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-methyl-2-(oxan-4-yl)propanoate

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12-3)8-4-6-13-7-5-8/h8H,4-7H2,1-3H3

InChI Key

JZHYTCXCPIDHOQ-UHFFFAOYSA-N

SMILES

CC(C)(C1CCOCC1)C(=O)OC

Canonical SMILES

CC(C)(C1CCOCC1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-methyl-2-(oxan-4-yl)propanoate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Applications/Notes
This compound C₁₀H₁₈O₃ ~186.25 (estimated) Methyl ester, tetrahydropyran Oxan-4-yl, methyl branch Likely intermediate; steric hindrance may limit reactivity compared to linear analogs
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride C₁₁H₂₂ClNO₃ 251.8 Ethyl ester, amino group, HCl salt Oxan-4-yl-methyl, amino substituent Discontinued product; potential bioactive scaffold (e.g., peptide mimics)
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride C₉H₁₈ClNO₃ 223.7 Methyl ester, amino group, HCl salt Oxan-4-yl, amino substituent Lab-use scaffold; versatile for derivatization (e.g., drug discovery)
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate C₁₉H₂₆O₅ 334.4 Epoxide, phenyl, multiple esters Complex aromatic and aliphatic Intermediate for pesticides, antifungals, and polymers; high reactivity due to epoxide

Key Observations:

Functional Group Influence: The amino group in Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride and Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents and enabling interactions in biological systems . In contrast, this compound lacks this functionality, likely reducing its hydrophilic character. The epoxide group in the compound from increases reactivity, enabling ring-opening reactions for polymer or agrochemical synthesis .

Applications: Amino-substituted analogs are marketed as lab-use scaffolds, suggesting this compound could serve a similar role if functionalized . The absence of amino or epoxide groups may limit its direct biological utility but make it suitable for inert matrices or non-polar solvent applications.

Research Findings and Structural Insights

  • The tetrahydropyran ring likely adopts a chair conformation, as seen in related heterocycles .
  • Hydrogen Bonding and Aggregation: Hydrogen-bonding analysis () suggests that amino-containing analogs form stronger intermolecular networks, whereas this compound may exhibit weaker van der Waals interactions due to its non-polar substituents .

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